molecular formula C14H17N3OS B257436 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No. B257436
M. Wt: 275.37 g/mol
InChI Key: VZMODHLFAFIGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The exact mechanism of action of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It may also interact with cell membranes and proteins, altering their function and leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. It may also have antioxidant properties, protecting cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, its low solubility in water may limit its use in certain applications, and its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Future research on 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic properties. In addition, further studies could investigate its potential as a material for organic electronic devices, as well as its use as a corrosion inhibitor for metals.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted into the final product by hydrolysis using an acid such as hydrochloric acid.

Scientific Research Applications

4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, it has been investigated for its potential as a corrosion inhibitor for metals, and as a material for organic electronic devices.

properties

Product Name

4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C14H17N3OS/c1-9-15-13(19-17-9)16-12(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,16,17,18)

InChI Key

VZMODHLFAFIGMM-UHFFFAOYSA-N

SMILES

CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.